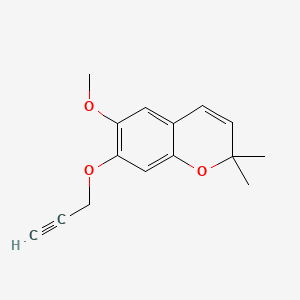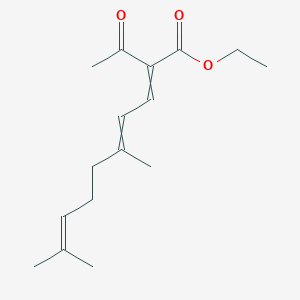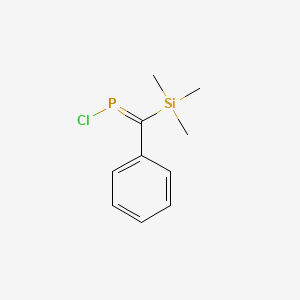
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- is an organophosphorus compound with the molecular formula C₁₀H₁₄ClPSi and a molecular weight of 228.73 g/mol . This compound is notable for its unique structure, which includes a phosphorus-carbon double bond, a chlorine atom, a phenyl group, and a trimethylsilyl group. These structural features make it an interesting subject of study in the field of organophosphorus chemistry.
Métodos De Preparación
The synthesis of 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphine with a Grignard reagent, followed by the addition of a phenyl group and a trimethylsilyl group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reactivity patterns and the development of novel synthetic methodologies.
Biology: The compound’s reactivity with biological molecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs that target phosphorus-containing biomolecules.
Mecanismo De Acción
The mechanism by which 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The phosphorus-carbon double bond is highly reactive and can participate in a range of chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and phenyl groups, as well as the electron-donating effects of the trimethylsilyl group .
Comparación Con Compuestos Similares
Similar compounds to 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- include other organophosphorus compounds with phosphorus-carbon double bonds, such as:
Phosphaalkenes: Compounds with a phosphorus-carbon double bond and various alkyl or aryl substituents.
Phosphinidenes: Highly reactive species with a phosphorus-carbon double bond and a lone pair of electrons on the phosphorus atom.
Phospholes: Five-membered ring compounds containing a phosphorus atom and a phosphorus-carbon double bond.
The uniqueness of 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- lies in its combination of substituents, which confer distinct reactivity and stability compared to other organophosphorus compounds .
Propiedades
Número CAS |
74483-17-3 |
|---|---|
Fórmula molecular |
C10H14ClPSi |
Peso molecular |
228.73 g/mol |
Nombre IUPAC |
chloro-[phenyl(trimethylsilyl)methylidene]phosphane |
InChI |
InChI=1S/C10H14ClPSi/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
HTENDZUFGYUYQK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=PCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


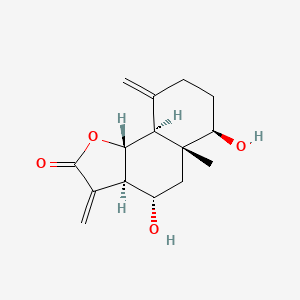
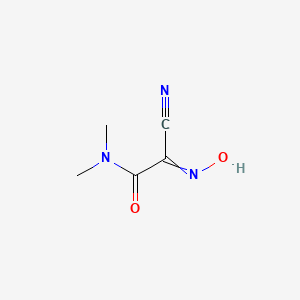
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

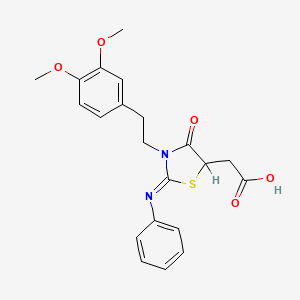
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
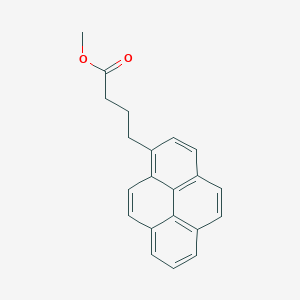
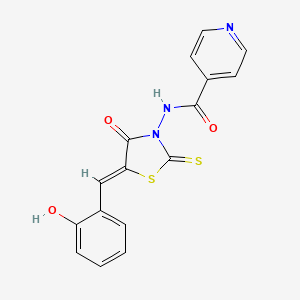
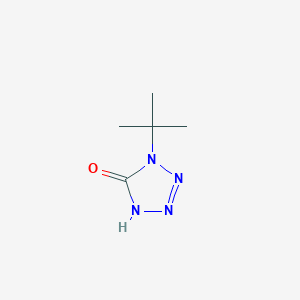
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)

